Pheniodol sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pheniodol sodium involves the iodination of a stilbene derivative. The synthetic route typically includes the following steps:
Iodination: The starting material, a stilbene derivative, is reacted with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at specific positions on the aromatic ring.
Neutralization: The iodinated product is then neutralized with sodium hydroxide to form the sodium salt of pheniodol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production cost .
Chemical Reactions Analysis
Types of Reactions
Pheniodol sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. This reaction is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives. Common reducing agents used in this reaction include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.
Substitution: Hydroxide, amine groups; reactions are usually conducted in polar solvents such as water or alcohol.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Biology: Studied for its potential as a radiopharmaceutical agent due to its iodine content, which can be used in imaging techniques.
Industry: Utilized in the synthesis of other iodinated compounds, which are used in various industrial applications
Mechanism of Action
The mechanism of action of pheniodol sodium involves its interaction with biological molecules through its iodine atoms. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on specific molecular targets .
Comparison with Similar Compounds
Pheniodol sodium can be compared with other iodinated compounds such as iodopanoic acid and iodoalphionic acid. These compounds share similar structural features but differ in their specific applications and properties:
Iodopanoic Acid: Used primarily in diagnostic imaging for the liver and gallbladder.
Iodoalphionic Acid: Similar to this compound but with different pharmacokinetic properties.
This compound is unique in its specific iodine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicine and industry .
Properties
CAS No. |
7009-60-1 |
---|---|
Molecular Formula |
C15H11I2NaO3 |
Molecular Weight |
516.04 g/mol |
IUPAC Name |
sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoate |
InChI |
InChI=1S/C15H12I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-5,7-8,11,18H,6H2,(H,19,20);/q;+1/p-1 |
InChI Key |
JFFBJAOFKRCWPX-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
7009-60-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.